

catalytic applications of 2,2,2-Trichloroethylene platinum(II) in hydrosilylation

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Compound of Interest

Compound Name: 2,2,2-Trichloroethylene platinum(II)

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Application Notes and Protocols for Platinum(II)-Catalyzed Hydrosilylation

Topic: Catalytic Applications of Platinum(II)-Olefin Complexes in Hydrosilylation

Reference Catalyst: Potassium Trichloro(ethylene)platinate(II) Hydrate (Zeise's Salt) as a representative Pt(II)-olefin complex. The synonym "2,2,2-Trichloroethylene platinum(II)" likely refers to this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and advanced materials. Platinum complexes are the most effective and widely used catalysts for this transformation. This document provides detailed application notes and protocols for the use of Platinum(II) complexes, particularly Pt(II)-olefin complexes like the historically significant Zeise's Salt, in catalytic hydrosilylation. While specific literature on the use of Zeise's Salt in hydrosilylation is not abundant, its nature as a Pt(II)-olefin complex makes it a relevant precatalyst, and the principles and protocols outlined herein are applicable to its use and that of other related Pt(II) precursors.



Catalytic Mechanism: The Chalk-Harrod and Modified Chalk-Harrod Pathways

The most widely accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism.[1][2][3] A subsequent modification, the modified Chalk-Harrod mechanism, accounts for the formation of vinylsilane byproducts.[3][4]

The Chalk-Harrod mechanism involves the following key steps[1][2][3]:

- Oxidative Addition: The Si-H bond of the hydrosilane oxidatively adds to the platinum(0) active species.
- Olefin Coordination: The alkene coordinates to the platinum center.
- Migratory Insertion: The coordinated alkene inserts into the Pt-H bond.
- Reductive Elimination: The resulting alkylsilylplatinum complex undergoes reductive elimination to form the alkylsilane product and regenerate the platinum(0) catalyst.

The Modified Chalk-Harrod mechanism proposes an alternative pathway where the alkene inserts into the Pt-Si bond, which can lead to the formation of vinylsilanes.[3][4]

Data Presentation: Performance of Platinum(II) Catalysts in Hydrosilylation

The following tables summarize quantitative data from various studies on platinum-catalyzed hydrosilylation, showcasing the versatility and efficiency of these catalytic systems.

Table 1: Hydrosilylation of Alkenes with Various Silanes Catalyzed by Platinum Complexes



| Alkene | Silane | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Referen ce |
|------------------------------|---|----------------------------|-------------------------------|--------------|----------------|--------------|---------------|
| 1-Octene | Triethoxy silane | Karstedt' s Catalyst | 0.001 | RT | 0.5 | >95 | [5] |
| 1- Hexene | Dimethyl phenylsil ane | Linear G0A/Pt | - | 50 | 1 (4th use) | ~98 | [6] |
| Styrene | 1,1,3,3- Tetramet hyldisilox ane | Speier's Catalyst | - | 50 | 2 | ~80 | [6] |
| 1-Octene | Heptame thyltrisilo xane | Pt-GNP | 0.00125 | 40 | 0.5 | 100 | [7] |
| Trimethyl vinylsilan e | Hexamet hylsiloxy methylsil ane | [Pt(sal) (ppy)] | 0.25 | RT | <1 | >95 | [8][9] |

Table 2: Hydrosilylation of Alkynes with Various Silanes Catalyzed by Platinum Complexes



| Alkyne | Silane | Cataly st | Cataly st Loadin g (mol%) | Temp (°C) | Time (h) | Yield (%) | Regios electivi ty (β(E):α) | Refere nce |
|---------------------------|---------------------|----------------------------|---------------------------------------|--------------|-------------|--------------|--|---------------|
| Phenyla cetylen e | Triethyl silane | Pt(0)/ph osphine | - | RT | 1 | 95 | 98:2 | [10] |
| 1- Octyne | Triethyl silane | [(C4Et4)PtCl2] | 1 | RT | 1 | 99 | - | [2] |
| Diphen ylacetyl ene | Triethyl silane | Pt catalyst | - | - | - | - | - | [2] |
| Termina I Alkynes | Triethox ysilane | Karsted t's Catalyst | - | RT | - | high | (E)- alkenyls ilanes | [5][11] |
| Phenyla cetylen e | Triethyl silane | SC-Pt- NS | - | - | - | high | - | [12] |

Experimental Protocols

The following are representative protocols for conducting hydrosilylation reactions using a Pt(II) precatalyst.

Protocol 1: General Procedure for the Hydrosilylation of an Alkene with a Hydrosilane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

• Alkene (e.g., 1-octene)



- Hydrosilane (e.g., triethoxysilane)
- Platinum(II) precatalyst (e.g., Zeise's Salt, K[PtCl3(C2H4)]·H2O)
- Anhydrous, inert solvent (e.g., toluene or dichloromethane), optional
- Inert atmosphere (Nitrogen or Argon)
- · Schlenk flask or similar reaction vessel
- Magnetic stirrer and stir bar
- Heating mantle or oil bath (if required)

Procedure:

- Catalyst Preparation (if preparing in situ):
 - In a dry Schlenk flask under an inert atmosphere, dissolve the Pt(II) precatalyst in the chosen anhydrous solvent. The concentration is typically low, in the range of 10-100 ppm of platinum relative to the alkene.[13]
- Reaction Setup:
 - To the stirred solution of the catalyst, add the alkene.
 - Slowly add the hydrosilane to the reaction mixture. A slight excess of the silane (e.g., 1.1 equivalents) is often used.
 - The reaction can often be performed neat (solvent-free), especially in industrial applications.[7]
- Reaction Monitoring:
 - The reaction progress can be monitored by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H bond.



- Reactions are often exothermic and may proceed at room temperature. Gentle heating may be required to initiate or accelerate the reaction.[14]
- Work-up and Purification:
 - Once the reaction is complete, the catalyst can sometimes be removed by filtration through a short plug of silica gel or activated carbon.
 - The solvent (if used) is removed under reduced pressure.
 - The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: High-Throughput Screening of Hydrosilylation Catalysts

This protocol outlines a workflow for screening multiple Pt(II) precatalysts for a specific hydrosilylation reaction.

Equipment:

- Parallel synthesis reactor or multi-well plate
- Automated liquid handler (optional)
- GC-MS or LC-MS for analysis

Procedure:

- Stock Solution Preparation:
 - Prepare stock solutions of the alkene, hydrosilane, and each Pt(II) precatalyst in an appropriate anhydrous solvent.
- Reaction Array Setup:
 - In an array of reaction vials or wells under an inert atmosphere, dispense a defined amount of the alkene and hydrosilane stock solutions.



- Add a specific volume of each catalyst stock solution to the individual reaction wells to achieve the desired catalyst loading.
- Reaction and Analysis:
 - Seal the reactor and place it on a stirring/heating block at the desired temperature.
 - After a set time, quench an aliquot from each well and analyze by GC-MS or LC-MS to determine the conversion and product distribution.
- Data Evaluation:
 - Compare the performance of the different catalysts based on conversion, selectivity, and turnover frequency.

Visualizations Catalytic Cycle

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